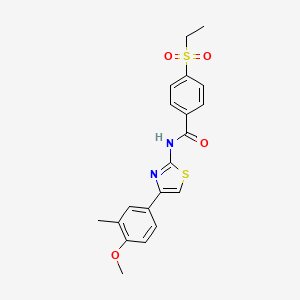
4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(ethylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a thiazole-derived benzamide that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Structure
The compound can be represented by the following chemical structure:
- Molecular Formula: C20H20N2O4S2
- Molecular Weight: 416.51 g/mol
IUPAC Name
The IUPAC name for this compound is 3-ethylsulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide .
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O4S2 |
| Molecular Weight | 416.51 g/mol |
| Purity | Typically 95% |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In a study assessing various thiazole derivatives, it was found that certain substitutions on the thiazole ring enhanced cytotoxic activity against several cancer cell lines, including HT29 (colorectal cancer) and A-431 (epidermoid carcinoma) cells .
Case Study:
One notable case involved a derivative with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent, indicating superior efficacy in certain contexts .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. In various studies, compounds bearing the thiazole moiety demonstrated activity against a range of bacteria and fungi. The presence of electron-donating groups such as methoxy on the phenyl ring significantly contributed to their antimicrobial efficacy.
Research Findings:
A series of substituted phenylthiazol-2-amines were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing comparable activity to established antibiotics like norfloxacin .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets. These interactions may modulate enzyme activity or receptor binding, leading to altered cellular responses.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the thiazole and phenyl rings can significantly impact biological activity. For instance:
- The presence of a methyl group at position 4 of the phenyl ring enhances antitumor activity.
- Substitutions that introduce electronegative groups tend to increase antimicrobial potency .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | Antitumor Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| 4-(methoxyphenyl)-1,3-thiazol-2-amines | <1 µg/mL | Moderate |
| 1-(3,4-Dimethoxyphenyl)-3-(thiazol-2-yl)propanones | <0.5 µg/mL | High |
Propiedades
IUPAC Name |
4-ethylsulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-4-28(24,25)16-8-5-14(6-9-16)19(23)22-20-21-17(12-27-20)15-7-10-18(26-3)13(2)11-15/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZCZIXXIBYESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














